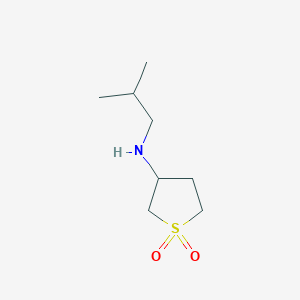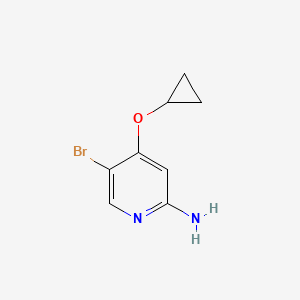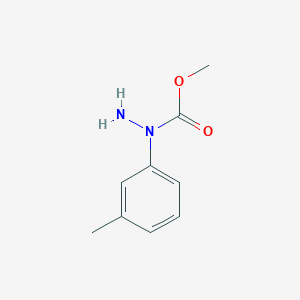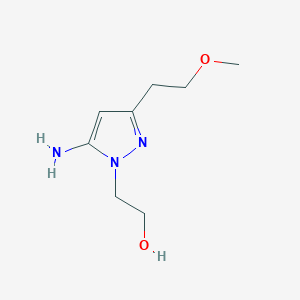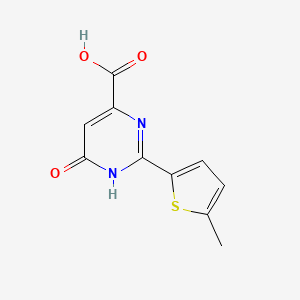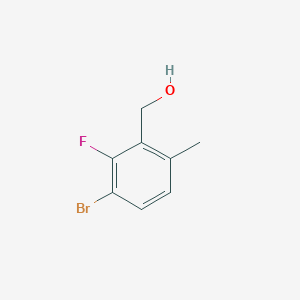
(3-Bromo-2-fluoro-6-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-fluoro-6-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-6-methylphenyl)methanol typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Bromination: The starting material, 2-fluoro-6-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2-fluoro-6-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (3-Bromo-2-fluoro-6-methylphenyl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Bromo-2-fluoro-6-methylphenyl)methanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-fluoro-6-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-2-methylphenyl)methanol: Lacks the fluorine atom, which may affect its reactivity and binding properties.
(3-Fluoro-2-methylphenyl)methanol: Lacks the bromine atom, which may influence its chemical behavior.
(3-Bromo-2-fluoro-6-methylphenyl)ethanol: Has an ethyl group instead of a hydroxymethyl group, altering its physical and chemical properties.
Uniqueness
(3-Bromo-2-fluoro-6-methylphenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8BrFO |
|---|---|
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
(3-bromo-2-fluoro-6-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3,11H,4H2,1H3 |
Clave InChI |
OMFWAFFUHRXMNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Br)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)



